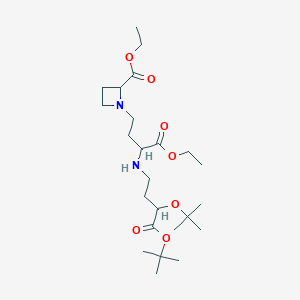
3"-O-tert-Butyl-2'-deoxymugineicAcidtert-ButylDiethylEster
Descripción
3’-O-tert-butil-2’-desoximugineico ácido tert-butil dietil éster es una forma protegida del ácido 2’-desoximugineico, que se utiliza en el estudio de la adquisición y utilización de hierro por plantas gramíneas . Este compuesto es significativo en el campo de la biología y la química de las plantas debido a su papel en la comprensión de los mecanismos de absorción de hierro en las plantas.
Propiedades
Fórmula molecular |
C24H44N2O7 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
ethyl 1-[3-[[3,4-bis[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]-4-ethoxy-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C24H44N2O7/c1-9-30-20(27)17(12-15-26-16-13-18(26)21(28)31-10-2)25-14-11-19(32-23(3,4)5)22(29)33-24(6,7)8/h17-19,25H,9-16H2,1-8H3 |
Clave InChI |
ZBSGJPNNKNAKHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN1CCC(C(=O)OCC)NCCC(C(=O)OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3’-O-tert-butil-2’-desoximugineico ácido tert-butil dietil éster implica la protección del ácido 2’-desoximugineico. El proceso generalmente incluye el uso de ésteres tert-butílicos, que son conocidos por su estabilidad y facilidad de eliminación en condiciones suaves . La ruta sintética puede implicar el uso de tert-butóxido de litio para la transesterificación directa de ésteres metílicos para sintetizar ésteres tert-butílicos .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría la síntesis a gran escala utilizando estrategias de grupo protector similares. El uso de ésteres tert-butílicos en entornos industriales se favorece debido a su estabilidad y la eficiencia de su desprotección en condiciones suaves .
Análisis De Reacciones Químicas
Tipos de Reacciones
3’-O-tert-butil-2’-desoximugineico ácido tert-butil dietil éster puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente involucrando los grupos éster tert-butílico.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el tetróxido de osmio.
Reducción: El hidruro de litio y aluminio o el borohidruro de sodio son agentes reductores comunes.
Sustitución: Se pueden emplear nucleófilos como reactivos organolíticos o de Grignard.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
3’-O-tert-butil-2’-desoximugineico ácido tert-butil dietil éster se utiliza principalmente en el estudio de la adquisición y utilización de hierro por plantas gramíneas . Esta investigación es crucial para comprender cómo las plantas absorben y utilizan el hierro, que es esencial para su crecimiento y desarrollo. El papel del compuesto en estos estudios ayuda a desarrollar estrategias para mejorar la absorción de hierro en los cultivos, lo que puede tener beneficios agrícolas significativos.
Mecanismo De Acción
El mecanismo por el cual 3’-O-tert-butil-2’-desoximugineico ácido tert-butil dietil éster ejerce sus efectos involucra su papel como una forma protegida del ácido 2’-desoximugineico. Esta protección permite el estudio de los mecanismos de adquisición de hierro sin interferencia de otras reacciones. El compuesto interactúa con los iones de hierro, facilitando su absorción y utilización por las plantas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2’-desoximugineico: La forma no protegida del compuesto.
Otros ésteres tert-butílicos: Compuestos como el acetato de tert-butilo y el carbamato de tert-butilo, que se utilizan para fines protectores similares.
Unicidad
3’-O-tert-butil-2’-desoximugineico ácido tert-butil dietil éster es único debido a su aplicación específica en el estudio de la adquisición de hierro en las plantas. Su forma protegida permite estudios mecanísticos detallados sin las complicaciones que surgen de las formas no protegidas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


